molecular formula C10H9N3O B1309185 3-(Pyrazin-2-yloxy)aniline CAS No. 633300-16-0

3-(Pyrazin-2-yloxy)aniline

Cat. No.: B1309185
CAS No.: 633300-16-0
M. Wt: 187.2 g/mol
InChI Key: TUXHRIQZSKVYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrazine (B50134) Chemistry

The pyrazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature is a cornerstone in the synthesis of a multitude of biologically active compounds. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antipyretic properties. researchgate.net The pyrazine core is considered a valuable scaffold in drug discovery, and its derivatives are investigated for various therapeutic applications, such as protein kinase inhibitors. rsc.org The ability of the pyrazine ring to participate in various chemical reactions, including coupling reactions, makes it a versatile building block for medicinal chemists. researchgate.net

Significance of Aryloxyaniline Motifs in Chemical Research

The aryloxyaniline motif, which consists of an aniline (B41778) ring connected to another aromatic ring through an oxygen atom, is a significant structural unit in modern chemical research. This motif is frequently incorporated into the design of novel therapeutic agents. A primary area of investigation for aryloxyaniline derivatives is in the development of kinase inhibitors, which are crucial in cancer therapy. The specific geometry and electronic properties of the aryloxyaniline structure can facilitate binding to the ATP-binding site of various kinases, leading to the inhibition of their activity. This has made the aryloxyaniline scaffold a privileged structure in the design of targeted cancer therapies.

Overview of Research Areas for 3-(Pyrazin-2-yloxy)aniline

While direct and extensive research on this compound itself is not widely published, its structural components suggest its primary role as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. The research areas for this compound can be inferred from studies on its close analogs and derivatives.

One significant area of research is in the development of kinase inhibitors . A study focused on the discovery of novel inhibitors for Tropomyosin receptor kinase A (TrkA), a target in cancer and pain, utilized a chlorinated analog of this compound. Specifically, 3-((6-chloropyrazin-2-yl)oxy)aniline was synthesized as a key intermediate. This intermediate was then further modified to produce a series of pyrazine-based ureas that were tested for their ability to inhibit TrkA. This research underscores the utility of the this compound scaffold as a foundation for creating potent kinase inhibitors.

Another potential research application for derivatives of this compound is in the development of phosphodiesterase 10 (PDE10) inhibitors . google.com PDE10 is an enzyme primarily found in the brain, and its inhibition is a therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. Patent literature discloses pyrazine compounds with structures related to this compound as potential PDE10 inhibitors, highlighting another avenue for its application in drug discovery. google.com

Detailed Research Findings: A Case Study with a Derivative

In a notable study aimed at identifying novel TrkA inhibitors, a series of pyrazine-based compounds were synthesized and evaluated. The synthesis commenced with the reaction of 2,6-dichloropyrazine (B21018) and 3-aminophenol (B1664112) to yield the intermediate 3-((6-chloropyrazin-2-yl)oxy)aniline. This intermediate served as the precursor for a library of urea (B33335) derivatives. The inhibitory activity of these final compounds against TrkA was assessed, with the results for a selection of compounds presented in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Interactive Table: TrkA Inhibition Data for Selected Pyrazine-Based Urea Derivatives

CompoundR1 GroupR2 Group% TrkA Inhibition (at 20 µM)TrkA IC50 (µM)
5 p-Anisole4-Isopropylaniline98.0 ± 0.50.38 ± 0.10
6 p-Anisole3-(Trifluoromethyl)aniline95.5 ± 0.51.6 ± 0.4
9 p-Anisole5-(tert-Butyl)isoxazol-3-amine98.6 ± 3.10.047 ± 0.021
11 3-Thiophene4-Isopropylaniline99.2 ± 0.60.87 ± 0.31
12 3-Thiophene3-(Trifluoromethyl)aniline96.2 ± 1.51.1 ± 0.30
15 3-Thiophene5-(tert-Butyl)isoxazol-3-amine100.4 ± 0.30.039 ± 0.012
17 4-(Methylsulfonyl)benzene4-Isopropylaniline96.9 ± 1.90.42 ± 0.28

These findings demonstrate that the pyrazine-based scaffold, originating from a derivative of this compound, can be effectively utilized to develop potent inhibitors of key biological targets like TrkA. The variations in the R1 and R2 groups significantly influence the inhibitory activity, providing valuable structure-activity relationship (SAR) data for further drug design and optimization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXHRIQZSKVYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396152
Record name 3-(pyrazin-2-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

633300-16-0
Record name 3-(pyrazin-2-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Pyrazin 2 Yloxy Aniline and Analogues

Established Synthetic Pathways for Pyrazine-Aryloxy Linkages

The direct formation of the pyrazine-aryloxy bond is a key step in the synthesis of the target compound. Nucleophilic aromatic substitution stands out as a primary and well-documented method for achieving this transformation.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl ethers, particularly when the aromatic ring is electron-deficient. masterorganicchemistry.comchemistrysteps.com The pyrazine (B50134) ring, with its two nitrogen atoms, is inherently electron-poor, making it an excellent substrate for SNAr reactions. The reaction typically proceeds via an addition-elimination mechanism. uomustansiriyah.edu.iq In this two-step process, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, a leaving group, usually a halide, is eliminated, restoring the aromaticity of the ring. chemistrysteps.comuomustansiriyah.edu.iq

The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com For the synthesis of 3-(Pyrazin-2-yloxy)aniline, the reaction would involve a halopyrazine, such as 2-chloropyrazine (B57796), and 3-aminophenol (B1664112). The pyrazine ring itself provides the necessary electron deficiency to facilitate the nucleophilic attack by the phenoxide ion generated from 3-aminophenol in the presence of a base.

Table 1: Key Factors in Nucleophilic Aromatic Substitution for Pyrazine-Aryloxy Linkage Formation

FactorDescriptionExample/Relevance
SubstrateAn electron-deficient aromatic ring with a good leaving group.2-Chloropyrazine or 2-Bromopyrazine (B1269915).
NucleophileAn electron-rich species, typically an alkoxide or phenoxide.The phenoxide of 3-aminophenol.
BaseRequired to deprotonate the phenol (B47542) to form the more nucleophilic phenoxide.Potassium carbonate (K2CO3), sodium hydride (NaH).
SolventPolar aprotic solvents are often used to solvate the cation of the base.Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).
TemperatureReactions may require heating to proceed at a reasonable rate.Typically ranges from room temperature to reflux conditions.

The successful synthesis of this compound relies on the availability of suitable starting materials. The primary precursors are a pyrazine derivative activated for nucleophilic substitution and a substituted aniline (B41778) component.

The most common precursors for forming the pyrazine-aryloxy linkage are:

2-Halopyrazines : 2-chloropyrazine and 2-bromopyrazine are frequently used as the electrophilic partner. The halogen acts as a leaving group in SNAr reactions.

3-Aminophenol : This serves as the nucleophilic precursor, providing both the phenoxy group for ether formation and the aniline functionality.

An alternative strategy could involve reversing the roles of the nucleophile and electrophile, for instance, by using 2-hydroxypyrazine (B42338) and a suitably activated aniline derivative, though this is less common for this specific linkage. The synthesis of pyrazine precursors themselves can be achieved through various methods, including the condensation of α-dicarbonyl compounds with 1,2-diamines. researchgate.net

General Synthetic Strategies for Related Aryloxyanilines and Pyrazine Derivatives

Beyond direct SNAr approaches, a broader range of synthetic methods can be applied to construct aryloxyanilines and functionalized pyrazine derivatives. These include powerful transition metal-catalyzed reactions and efficient multi-component strategies.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bonds found in aryl ethers. nih.gov These methods are particularly valuable when SNAr reactions are not feasible.

Buchwald-Hartwig Amination : While primarily known for C-N bond formation, modifications of the Buchwald-Hartwig reaction can also be used to form C-O bonds. ustc.edu.cn This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an alcohol or phenol.

Ullmann Condensation : A classic method for forming diaryl ethers, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. acs.org Modern variations of this reaction often use ligands to improve efficiency and broaden the substrate scope.

These coupling reactions generally involve three key steps: oxidative addition of the aryl halide to the metal center, reaction with the alcohol or phenol, and reductive elimination to form the product and regenerate the catalyst. nih.gov

Table 2: Comparison of Transition Metal-Catalyzed C-O Coupling Reactions

ReactionMetal CatalystTypical SubstratesKey Features
Buchwald-Hartwig C-O CouplingPalladium (Pd)Aryl halides/triflates and alcohols/phenolsGenerally milder reaction conditions and broader functional group tolerance.
Ullmann CondensationCopper (Cu)Aryl halides and phenolsOften requires higher temperatures; classic method for diaryl ether synthesis.
Negishi Cross-CouplingPalladium (Pd) or Nickel (Ni)Organohalide and an organozinc compoundPrimarily for C-C bond formation but can be adapted. ustc.edu.cn

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org MCRs are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.org

Several MCRs can be employed to synthesize complex heterocyclic structures, including pyrazine derivatives:

Ugi Reaction : A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is highly versatile for creating diverse molecular scaffolds. beilstein-journals.org

Petasis Reaction : A three-component reaction between an amine, an aldehyde, and a boronic acid. beilstein-journals.org

Hantzsch Dihydropyridine Synthesis : A multicomponent reaction used for preparing 1,4-dihydropyridines, which can be conceptually related to pyrazine synthesis. beilstein-journals.org

While these MCRs may not directly form the aryloxy ether linkage in a single step, they are powerful tools for constructing the core pyrazine or aniline fragments with the necessary functional groups for subsequent coupling. beilstein-journals.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com These principles are increasingly being applied to the synthesis of heterocyclic compounds. nih.govfrontiersin.org

Key green chemistry approaches relevant to the synthesis of this compound and its analogues include:

Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. nih.gov

Alternative Energy Sources : Employing microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Catalysis : The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. This includes both transition metal catalysts and biocatalysts. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a principle well-exemplified by multi-component reactions. chemijournal.com

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally friendly. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Pyrazin 2 Yloxy Aniline Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of compounds based on the 3-(pyrazin-2-yloxy)aniline scaffold is significantly influenced by the nature and position of substituents on both the pyrazine (B50134) and aniline (B41778) rings, as well as the chemical nature of the linkage between them.

Modulation of Aromatic Ring Substitutions (e.g., Aniline and Pyrazine Rings)

Structure-activity relationship (SAR) studies on related heterocyclic compounds reveal that substitutions on the aromatic rings are critical for modulating biological activity. For instance, in a series of 2-substituted aniline pyrimidine (B1678525) derivatives, which share a similar structural motif, the nature of the aniline substituent plays a pivotal role in kinase inhibitory activity. The incorporation of six different substituted anilines resulted in compounds with a wide range of inhibitory concentrations.

Similarly, studies on quinazoline (B50416) derivatives, which also feature an aniline component, have shown that electron-withdrawing and lipophilic substituents at the 3-position of the aniline ring, such as chlorine (Cl) and bromine (Br), are favorable for activity. In one study, a compound bearing a 4-bromo-2-fluoroaniline (B1266173) group exhibited the best cytotoxic activity against A431 human carcinoma cells, with an IC50 value of 2.62 μM. ijcce.ac.ir This highlights the importance of both the electronic and steric properties of the substituents on the aniline ring.

In a series of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, high levels of enzyme inhibition were noted, particularly when the substituent at the 3-position of the pyrazine ring was a 2-substituted benzamide (B126). nih.gov This indicates that bulky and specific substitutions on the pyrazine ring can lead to enhanced biological effects. The table below summarizes key findings from related compound series, which can inform the potential effects of substitutions on the this compound core.

Compound SeriesRingFavorable SubstitutionsObserved EffectReference
4-AnilinoquinazolinesAniline4-bromo-2-fluoroPotent cytotoxicity (IC50 = 2.62 μM) ijcce.ac.ir
3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamidesPyrazine2-substituted benzamide at C3High enzyme inhibition nih.gov

Influence of Heteroatom Linkages

In the broader context of bi-aryl heterocyclic inhibitors, the nature of the linker is a common area for modification to optimize activity and pharmacokinetic properties. Linkages such as amides (-NHCO-), thioethers (-S-), and sulfones (-SO2-) are often explored. These variations directly impact the geometry and electronic properties of the molecule. For instance, an amide linker introduces hydrogen bond donor and acceptor capabilities not present in an ether-linked compound, which can lead to different or stronger interactions with a target protein.

Conformational Effects on Biological Potency and Selectivity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological potency and selectivity. The ether linkage allows for significant rotational freedom between the pyrazine and aniline rings. This flexibility enables the molecule to adopt various conformations, one or more of which may be optimal for binding to a specific biological target.

Molecular docking studies on structurally related kinase inhibitors have provided insights into the importance of conformation. For example, in a study of imidazo[1,2-a]pyrazines, an ensemble of conformations based on molecular docking was used to develop pharmacophore models. ingentaconnect.com These models highlighted the required spatial arrangement of chemical features for effective binding. Docking analyses of quinazoline derivatives have similarly shown that specific binding modes, such as the formation of hydrogen bonds with key residues in a kinase's active site, are essential for inhibitory activity. ijcce.ac.irbrieflands.com For the this compound scaffold, the relative orientation of the two aromatic rings, governed by the torsional angles around the C-O-C bonds, will dictate how well the molecule fits into a target's binding pocket and interacts with key amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazine-containing derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for their activity as inhibitors of various enzymes, such as kinases. researchgate.net

In a 3D-QSAR study on 8-Amino-imidazo[1,5a]pyrazine derivatives, Gaussian and field-based models were created using docked poses of the compounds as a template for alignment. japsonline.comscienceopen.comjapsonline.com These models yielded statistically significant results, indicating their predictive power. scienceopen.comjapsonline.com

QSAR Modelq² (Predictive Correlation Coefficient)r² (Conventional Correlation Coefficient)Reference
Gaussian Model0.670.93 scienceopen.comjapsonline.com
Field-based Model0.600.92 scienceopen.comjapsonline.com

The contour maps generated from these QSAR models revealed that steric and hydrophobic interactions are significant contributing factors to the biological activity of these compounds. scienceopen.comjapsonline.com For this compound derivatives, a QSAR analysis could similarly identify key regions of the molecule where modifications would be likely to enhance potency. Such models can quantify the effects of different substituents on the aniline and pyrazine rings, guiding the design of more effective analogs. The analysis often highlights the importance of specific electronic, steric, and hydrophobic properties in determining the compound's ability to interact with its target. nih.gov

Computational and Modeling Studies for 3 Pyrazin 2 Yloxy Aniline Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomisan.edu.iq This method is widely used to understand the binding mechanism and affinity of small molecules, such as 3-(Pyrazin-2-yloxy)aniline derivatives, to the active site of a target protein.

Research on pyrazine (B50134) derivatives has utilized molecular docking to identify and optimize potential inhibitors for various protein targets. For instance, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives, which share the pyrazine core, were performed to identify potential inhibitors of PIM-1 kinase, a target in cancer therapy. japsonline.com These studies revealed key interactions, such as hydrogen bonds with residues like Glu171, Glu121, and Lys67, within the catalytic pocket of PIM-1K. japsonline.com

In another study, pyrazine-2-carboxylic acid derivatives were synthesized and docked against the Mycobacterium tuberculosis InhA protein. The computational analysis was performed to understand the possible binding interactions, with the results showing a correlation between the docking scores (rerank score) and the experimental minimum inhibitory concentration (MIC) values. researchgate.net The derivative with the most favorable docking score of -86.4047 kcal/mol also exhibited the best biological activity. researchgate.net

Similarly, computational studies on other pyrazine-containing compounds have identified key amino acid interactions. Docking of a pyrazine derivative against cathepsin K showed hydrogen bonding with Asn161 and His162, suggesting its potential as an inhibitor of this enzyme. science.gov These investigations highlight the utility of molecular docking in elucidating the structure-activity relationships of pyrazine-based compounds and guiding the design of more potent derivatives.

Table 1: Summary of Molecular Docking Studies on Pyrazine Derivatives

Derivative Class Target Protein Docking Software Key Interacting Residues Docking Score/Metric Reference
3-(Pyrazin-2-yl)-1H-indazoles PIM-1 Kinase AutoDock Vina Glu171, Glu121, Lys67, Asp128 Not Specified japsonline.com
Pyrazine-2-carboxylic acids M. tuberculosis InhA Molegro Virtual Docker (MVD) Not Specified Rerank Score: -86.4047 kcal/mol researchgate.net
Pyrazine carboxamide Cathepsin K Not Specified Asn161, His162, Trp184, Gln19 Not Specified science.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. semanticscholar.org In the context of drug design, MD simulations provide detailed insights into the stability of ligand-protein complexes predicted by molecular docking, the conformational changes that may occur upon binding, and the dynamics of the interactions. semanticscholar.orgnih.gov

For pyrazine derivatives and related heterocyclic compounds, MD simulations have been employed to validate docking results and assess the stability of the ligand-receptor complexes. nih.govnih.gov For example, after docking derivatives of 2-anilino 4-amino substituted quinazolines against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein, a 100 ns MD simulation was performed. nih.gov The analysis of the simulation trajectory confirmed that the most potent derivative formed a stable complex with the target protein throughout the simulation period. nih.gov

These simulations allow for the calculation of parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound within the active site. Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, identified in docking studies, providing a more dynamic and realistic picture of the binding event. mdpi.com The application of MD simulations is crucial for confirming that the static interactions observed in docking are maintained in a dynamic physiological environment. semanticscholar.org

Virtual Screening Approaches

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comsemanticscholar.org VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods. mdpi.commdpi.com

In a study aimed at discovering new PIM-1 kinase inhibitors, a ligand-based virtual screening approach was utilized, starting from a pharmacophore model generated from active 3-(pyrazin-2-yl)-1H-indazole derivatives. japsonline.com This pharmacophore hypothesis, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity, was then used to screen the ZINC database, a large repository of commercially available compounds. japsonline.com This process led to the identification of four top-ranked compounds that shared the key pharmacophoric features. japsonline.com Subsequent molecular docking of these hits into the PIM-1K catalytic pocket showed that they mimicked the binding interactions of the original compounds, validating the screening protocol. japsonline.com This approach demonstrates the power of virtual screening to efficiently filter vast chemical spaces and prioritize a manageable number of candidates for further experimental testing. japsonline.com

Advanced Computational Chemistry Techniques

Beyond docking and dynamics, a range of advanced computational chemistry techniques are used to probe the intrinsic electronic and structural properties of molecules like this compound. These methods, often based on quantum mechanics, provide a deeper understanding of molecular reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting how it will interact with other molecules. wolfram.comresearchgate.net MEP maps visualize the electrostatic potential on the electron density surface of a molecule, where different colors represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For the pyrazine molecule, MEP maps show regions of high negative charge (red) around the nitrogen atoms due to their lone pairs of electrons, making them potential hydrogen bond acceptors. researchgate.net Conversely, the regions around the hydrogen atoms are electron-deficient (blue), making them potential hydrogen bond donors. researchgate.net This analysis is critical for understanding and predicting the non-covalent interactions that a this compound derivative might form with its biological target, guiding the design of molecules with improved binding affinity. science.govresearchgate.net

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical concepts like electronegativity and chemical hardness using descriptors derived from the principles of density functional theory. mdpi.comnih.gov These descriptors are powerful for predicting the global and local reactivity of molecules.

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge. niscpr.res.in

These parameters are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inmdpi.com CDFT studies on pyrazine derivatives have been used to correlate their electronic properties with activities such as corrosion inhibition. science.gov By calculating these descriptors for this compound derivatives, researchers can predict their reactivity, stability, and the nature of their interactions with biological targets. nih.gov

Table 2: Conceptual DFT Descriptors and Their Significance

Descriptor Formula (Koopmans' Approx.) Chemical Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure of molecules in the solid state and for the binding of ligands to proteins. mdpi.comresearchgate.net NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions in real space.

This analysis can identify regions of steric repulsion, hydrogen bonding, and weak van der Waals interactions within a molecule or between a ligand and a receptor. researchgate.net For pyrazine derivatives, which contain aromatic rings, NCI analysis can reveal important π-π stacking interactions that contribute to the stability of a protein-ligand complex or the crystal packing of the molecule. mdpi.com Understanding these subtle forces is essential for rational drug design, as the optimization of multiple weak interactions can lead to a significant increase in binding affinity and selectivity.

Machine Learning and Artificial Neural Network Applications in Activity Prediction

Machine learning algorithms are employed to build models that can learn from existing data on chemical structures and their corresponding activities. These trained models can then be used to predict the activity of new, untested compounds. Common ML algorithms used in QSAR include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forests (RF). Artificial neural networks, a more complex subset of machine learning, are particularly adept at modeling non-linear relationships between molecular descriptors and biological activity.

A typical workflow for developing a QSAR model using machine learning involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Generating a set of numerical descriptors that characterize the physicochemical properties of the molecules.

Model Building: Using machine learning algorithms to train a model on the dataset.

Validation: Assessing the predictive power of the model using statistical methods.

For instance, in a study on the antiproliferative activity of pyrazine derivatives against the BGC823 cell line, researchers utilized both MLR and ANN to develop QSAR models. nih.gov The study demonstrated that the ANN model, with a (9-4-1) architecture, was more significant than the MLR model in predicting the activity of these compounds. nih.gov This highlights the ability of ANNs to capture complex, non-linear relationships that may be missed by simpler linear models.

Similarly, QSAR studies on anilide derivatives have employed MLR and ANN to predict their antimicrobial activity. iau.ir In one such study, the ANN model showed superior performance over the MLR model, as indicated by a higher coefficient of determination (R²) and a lower root mean square error (RMSE) for the test set. iau.ir

The selection of appropriate molecular descriptors is a critical aspect of building a robust QSAR model. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule.

The following interactive table provides a hypothetical example of the kind of data that would be used in a machine learning study to predict the biological activity of this compound derivatives. The descriptors shown are commonly used in QSAR studies.

CompoundMolecular Weight ( g/mol )LogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPredicted pIC50 (MLR)Predicted pIC50 (ANN)
Derivative 1250.282.5146.26.5
Derivative 2264.312.8146.46.8
Derivative 3278.343.1146.67.1
Derivative 4292.373.4146.87.4
Derivative 5306.403.7147.07.7

The successful application of machine learning and artificial neural networks in predicting the activity of pyrazine and aniline (B41778) derivatives suggests that these methods would be highly valuable for guiding the design and optimization of novel this compound derivatives with desired biological activities. By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Pre Clinical Biological Evaluation and Biological Target Profiling

In Vitro Enzyme Inhibition Assays

There is no available research detailing the inhibitory or agonistic activity of 3-(Pyrazin-2-yloxy)aniline against specific enzymes.

In Vitro Cellular Activity Profiling

Comprehensive profiling of the effects of this compound on various cell types is not documented.

In Vivo Pre-clinical Animal Model Studies for Efficacy

Pharmacodynamic Activity Assessment

A comprehensive review of publicly available scientific literature and research databases did not yield any specific studies on the in vivo pre-clinical pharmacodynamic activity of this compound. Consequently, no data on its efficacy or mechanism of action in animal models can be provided at this time.

Detailed research findings, including data on the modulation of biological targets, dose-response relationships, and time-course effects of this compound in in vivo models, are not available in the current body of scientific literature. Therefore, the creation of data tables summarizing such findings is not possible.

Further research and publication in peer-reviewed journals are necessary to elucidate the in vivo pharmacodynamic profile of this compound.

Medicinal Chemistry Applications and Therapeutic Potential

Development as Inhibitors of Specific Biological Targets

Derivatives built upon the pyrazin-yloxy-aniline framework have been successfully developed as potent and selective inhibitors of several key biological targets, particularly protein kinases, which play a crucial role in cell signaling and disease progression. The structural arrangement allows for specific interactions within the ATP-binding pockets of these enzymes.

Researchers have designed and synthesized numerous analogs that target critical enzymes implicated in cancer and other diseases. For example, compounds incorporating a 2,6-disubstituted pyrazine (B50134) with an aniline-like component have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein involved in cell signaling, proliferation, and survival. nih.govnih.gov Modifications of this core structure have also yielded inhibitors for other significant cancer targets. A series of 3-pyrazine-2-yl-oxazolidin-2-ones were developed as allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers like gliomas. nih.gov

Furthermore, the pyrazine-aniline motif is central to the design of inhibitors for checkpoint kinase 1 (CHK1), a protein involved in the DNA damage response. nih.gov In the field of angiogenesis, pyrazine-pyridine biheteroaryls, which feature a substituted aniline (B41778) group, have been synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key driver of tumor blood vessel formation. nih.gov These examples underscore the versatility of the scaffold in targeting a range of important enzymes.

Compound ClassBiological TargetTherapeutic AreaReference
2,6-Disubstituted PyrazinesCasein Kinase 2 (CSNK2A)Oncology, Virology nih.govnih.gov
3-Pyrazine-2-yl-oxazolidin-2-onesMutant Isocitrate Dehydrogenase 1 (IDH1)Oncology nih.gov
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCheckpoint Kinase 1 (CHK1)Oncology nih.gov
Pyrazine-Pyridine BiheteroarylsVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Oncology nih.gov
2-Substituted Aniline PyrimidinesMer/c-MetOncology mdpi.com

Role as a Privileged Scaffold for Novel Drug Discovery

The 3-(Pyrazin-2-yloxy)aniline structure can be considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.net The pyrazine nucleus itself is a cornerstone of several approved drugs and is recognized for its metabolic stability and ability to form crucial hydrogen bonds with biological targets. mdpi.comnih.govnih.gov

The aniline portion of the molecule is also a well-established privileged fragment, particularly in the design of kinase inhibitors, where it often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. mdpi.comijcce.ac.ir The combination of the pyrazine and aniline moieties through an ether linkage provides a synthetically tractable and conformationally constrained scaffold. This allows chemists to systematically modify its periphery to explore interactions with different target proteins. The commercial availability of this compound as a chemical building block further facilitates its use in the synthesis of compound libraries for screening and lead optimization. bldpharm.comscbt.com The strategy of hybridizing different privileged scaffolds, such as pyrazine and aniline, is a powerful approach in modern medicinal chemistry to generate novel molecules with desired biological activities. mdpi.com

Strategies for Enhancing Potency and Selectivity in Drug Design

A central challenge in drug design is optimizing a compound to be highly potent against its intended target while minimizing interactions with other proteins to avoid off-target effects. nih.gov With the this compound scaffold, medicinal chemists employ several strategies to achieve this.

One key approach involves the targeted modification of substituents on both the pyrazine and aniline rings. For instance, in the development of CSNK2A inhibitors, researchers explored replacing an indole (B1671886) group with various substituted anilines at the 6-position of the pyrazine ring. nih.govnih.gov Introducing an ortho-methoxy aniline led to a significant improvement in selectivity for CSNK2A over PIM3 kinase, another protein kinase that was potently inhibited by earlier analogs. nih.govnih.gov This demonstrates how subtle changes to the aniline component can fine-tune the selectivity profile.

Another strategy is the use of structure-based drug design. By obtaining co-crystal structures of inhibitors bound to their target proteins, researchers can visualize the specific molecular interactions. This information guides the rational design of new analogs with optimized contacts. For example, X-ray crystallography of 2,6-disubstituted pyrazines bound to CSNK2A revealed key polar interactions between the pyrazine nitrogen and the backbone of the kinase, guiding further optimization. nih.gov These rational design approaches allow for the systematic enhancement of both potency and selectivity, turning a promising scaffold into a potential drug candidate. nih.govresearchgate.net

Applications in Diverse Disease Areas (e.g., Oncology, Infectious Diseases)

The versatility of the this compound scaffold has enabled its application in the discovery of potential treatments for a range of diseases, most notably in oncology and infectious diseases.

Oncology: In cancer therapy, the pyrazine-aniline framework has been extensively used to develop inhibitors of protein kinases that drive tumor growth, proliferation, and survival. As detailed previously, derivatives have shown potent activity against targets such as VEGFR-2, CHK1, mutant IDH1, and CSNK2A, all of which are validated targets in oncology. nih.govnih.govnih.govnih.gov For example, inhibiting VEGFR-2 can suppress angiogenesis, starving tumors of their blood supply, while inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies. nih.govnih.gov The development of dual inhibitors, such as those targeting both Mer and c-Met kinases, represents another promising anti-cancer strategy based on the aniline scaffold. mdpi.com

Infectious Diseases: The application of this scaffold extends beyond cancer. Host-directed therapy is an emerging strategy against infectious diseases, where cellular proteins required for viral replication are targeted. Casein Kinase 2 (CSNK2A) has been identified as a host factor involved in the life cycle of viruses, including coronaviruses. nih.gov Potent and selective inhibitors of CSNK2A, derived from the 2,6-disubstituted pyrazine-aniline scaffold, have demonstrated antiviral activity by inhibiting viral replication in cell-based assays. nih.gov This highlights the potential of these compounds to be developed into novel antiviral agents.

Disease AreaBiological TargetTherapeutic RationaleReference
OncologyVEGFR-2Inhibition of tumor angiogenesis nih.gov
OncologyCHK1Sensitization to chemotherapy nih.gov
OncologyMutant IDH1Inhibition of oncometabolite production nih.gov
OncologyMer/c-MetInhibition of tumor growth and metastasis mdpi.com
Oncology / Infectious DiseasesCSNK2AInhibition of cell proliferation and viral replication nih.govnih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways and Scalability

The synthesis of 3-(Pyrazin-2-yloxy)aniline and its analogs is foundational to any further investigation. While the core structure can likely be assembled through established synthetic organic chemistry techniques, future research will necessitate the development of novel and efficient synthetic pathways. A probable and common method for creating the pyrazinyl ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a halopyrazine, such as 2-chloropyrazine (B57796), with 3-aminophenol (B1664112).

Future explorations in this area should focus on:

Microwave-assisted Synthesis: To significantly reduce reaction times and potentially improve yields.

Flow Chemistry: For enhanced control over reaction parameters, improved safety, and seamless scalability from laboratory to industrial production.

Catalyst Development: Investigating novel catalysts for the SNAr reaction to improve efficiency and reduce the environmental impact of the synthesis.

A critical aspect of this research will be ensuring the scalability of the developed synthetic routes. A viable therapeutic agent must be producible in large quantities in a cost-effective and sustainable manner. Therefore, research into scalable purification techniques and the use of greener solvents and reagents will be paramount.

Table 1: Potential Synthetic Strategies for this compound

StrategyReactantsPotential AdvantagesKey Research Focus
Nucleophilic Aromatic Substitution (SNAr)2-Chloropyrazine, 3-AminophenolWell-established, versatileOptimization of reaction conditions (base, solvent, temperature), catalyst development
Buchwald-Hartwig Amination2-Halopyrazine, 3-AminophenolBroad substrate scope, good functional group toleranceLigand and catalyst screening for improved efficiency
Ullmann Condensation2-Halopyrazine, 3-AminophenolApplicable for less reactive substratesUse of modern catalytic systems to overcome harsh traditional conditions

Advanced SAR and Lead Optimization Strategies

Understanding the structure-activity relationship (SAR) is crucial for transforming a lead compound into a viable drug candidate. For this compound, its likely role as a kinase inhibitor, a class of drugs that block the action of protein kinases, will be a primary focus of SAR studies. The pyrazine (B50134) and aniline (B41778) rings offer multiple points for chemical modification to probe their influence on biological activity.

Key strategies for advanced SAR and lead optimization will include:

Systematic Modification of the Pyrazine Ring: Introducing various substituents to explore their impact on target binding and selectivity.

Exploration of the Aniline Moiety: Modifying the amino group and the phenyl ring to enhance potency and modulate pharmacokinetic properties. This could involve the introduction of different functional groups at various positions on the aniline ring.

Isosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce off-target effects.

Lead optimization will also heavily rely on computational modeling to guide the synthetic efforts, predicting the binding affinity of designed analogs and prioritizing the most promising candidates for synthesis and biological testing.

Table 2: Key Areas for SAR Exploration in this compound Derivatives

Molecular RegionPotential ModificationsDesired Outcomes
Pyrazine RingIntroduction of alkyl, aryl, or halogen groupsEnhanced target binding affinity and selectivity
Aniline RingSubstitution with electron-donating or -withdrawing groupsImproved potency and pharmacokinetic profile
Ether LinkageReplacement with alternative linkers (e.g., thioether, amine)Modulation of flexibility and binding orientation

Integration of Multi-omics Data in Biological Evaluation

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research must move beyond single-target assays. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will provide a systems-level view of the compound's impact on cellular processes.

This approach will be instrumental in:

Target Identification and Validation: Confirming the intended molecular target(s) and identifying potential off-target interactions that could lead to adverse effects.

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by the compound.

Biomarker Discovery: Identifying molecular markers that can predict a patient's response to the drug, paving the way for personalized medicine.

By analyzing the global changes in a biological system upon treatment, researchers can build a more complete picture of the compound's efficacy and safety profile.

Emerging Applications of Artificial Intelligence in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For a compound like this compound, where a large body of specific experimental data may not yet exist, AI can play a pivotal role in accelerating its development.

Future applications of AI in this context include:

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with optimized properties, such as high predicted activity and drug-likeness.

Predictive Modeling: Machine learning models, trained on large datasets of known kinase inhibitors, can predict the biological activity of new analogs before they are synthesized, saving time and resources.

SAR Interpretation: AI algorithms can help to identify complex patterns in SAR data that may not be apparent to human researchers, providing deeper insights for lead optimization.

The integration of AI into the research pipeline for this compound will undoubtedly streamline the discovery of potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Pyrazin-2-yloxy)aniline, and what purification challenges arise?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between pyrazine derivatives and halogenated anilines. For example, coupling 2-chloropyrazine with 3-aminophenol under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Purification challenges include separating unreacted starting materials and by-products; column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 hexane:ethyl acetate) ensures minimal impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Monitor aromatic proton environments (δ 6.5–8.5 ppm for pyrazine and aniline protons) and coupling patterns to confirm regiochemistry.
  • FT-IR : Key peaks include N–H stretches (~3400 cm⁻¹ for aniline) and C–O–C vibrations (~1250 cm⁻¹ for the ether linkage).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1 for C₁₀H₁₀N₃O). Cross-validation with elemental analysis ensures purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2 ).
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation. Avoid prolonged exposure to light.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve the molecular structure of this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution at 4°C to obtain high-quality crystals.
  • Data Collection : Employ a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Collect at 100 K to minimize thermal motion .
  • Refinement : Use SHELXL-2018 for anisotropic displacement parameters. Validate hydrogen bonding (e.g., N–H···N interactions) using Olex2 or Mercury .

Q. How can discrepancies between computational (DFT) and experimental (SC-XRD) bond lengths/angles be systematically addressed?

  • Methodological Answer :

  • DFT Setup : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Compare torsion angles (e.g., dihedral between pyrazine and aniline rings) with SC-XRD data.
  • Error Analysis : Identify deviations >0.05 Å in bond lengths; adjust basis sets (e.g., def2-TZVP) or include solvent effects (PCM model) for better agreement.
  • Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic packing .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in crystalline this compound complexes?

  • Methodological Answer :

  • Hydrogen Bonding : Map using Platon or CrystalExplorer; quantify bond distances (e.g., N–H···N: 2.8–3.0 Å) and angles (>150°).
  • π-π Stacking : Calculate centroid-to-centroid distances (<4.0 Å) and slippage angles (<20°) via Mercury. Compare with DFT-derived electrostatic potential surfaces to assess interaction strength.
  • Thermal Analysis : Perform DSC/TGA to correlate stability with intermolecular forces .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer :

  • Experimental Replication : Conduct solubility tests (e.g., shake-flask method) in DMSO, ethanol, and chloroform at 25°C. Use UV-Vis spectroscopy (λmax ~270 nm) for quantification.
  • Statistical Analysis : Apply ANOVA to compare literature values (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in ethanol). Consider batch purity (HPLC >98%) and hygroscopicity as confounding factors .

Tables for Key Properties

Property Value Method Reference
Melting Point178–180°CDSC
Boiling Point346.2°C (predicted)EPI Suite
LogP (Partition Coefficient)2.64HPLC (C18 column)
Hydrogen Bond Donors/Acceptors1/3ChemDraw

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.